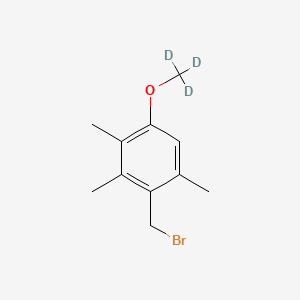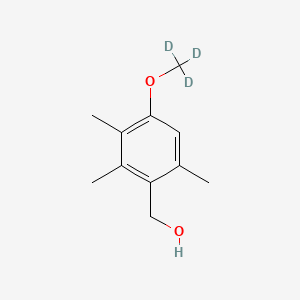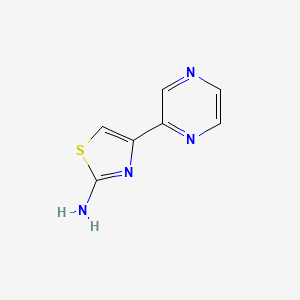
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine, also known as R547, is a selective inhibitor of cyclin-dependent kinase (CDK) 9, a key regulator of gene transcription. R547 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mécanisme D'action
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, a key regulator of gene transcription. CDK9 is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. By inhibiting CDK9, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine prevents the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to selectively inhibit CDK9 with an IC50 of 2.5 nM in vitro. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has several advantages for lab experiments. It is a highly selective inhibitor of CDK9, with minimal off-target effects. It is also relatively easy to synthesize and purify. However, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has not been extensively studied in non-cancer diseases, so its potential applications in other diseases are not well understood.
Orientations Futures
There are several future directions for the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine. One area of interest is the development of combination therapies using 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine in non-cancer diseases, such as inflammatory diseases and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and its potential applications in various diseases.
Méthodes De Synthèse
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine can be synthesized through a multistep process involving the reaction of 3-cyanopyridine with 4-methylquinoline-2-amine, followed by the reaction with 2-chloro-5-iodopyrimidine. The resulting compound is then purified through column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 98%.
Applications De Recherche Scientifique
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been extensively studied for its potential applications in cancer therapy. CDK9 is a key regulator of gene transcription, and its overexpression has been linked to the development and progression of various cancers. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients.
Propriétés
IUPAC Name |
5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZVPYGJYNXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652654 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-59-8 |
Source


|
| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

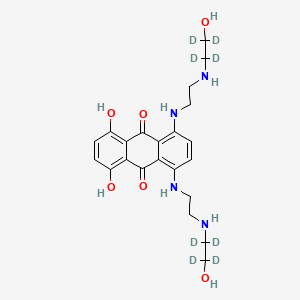
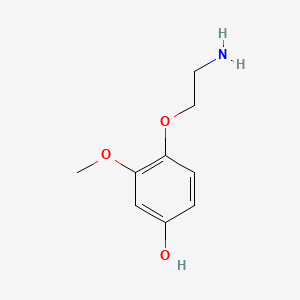
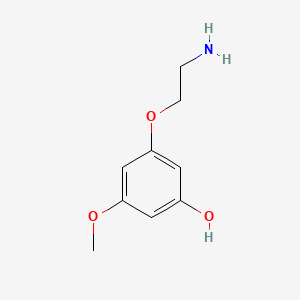
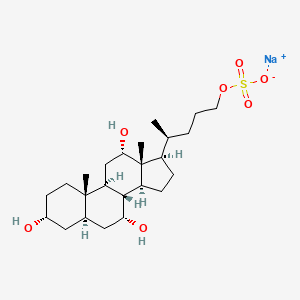
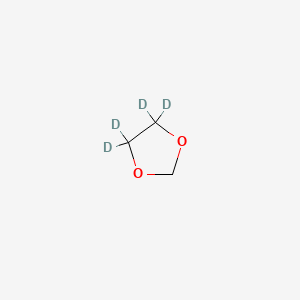

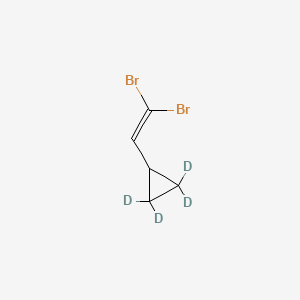
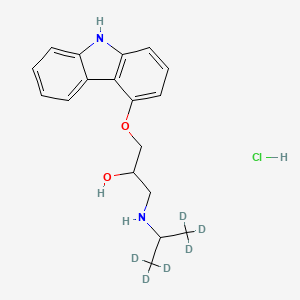
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
